(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone
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Overview
Description
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is an organic compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylphenyl with phenylmethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or other electrophiles/nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Similar structure but contains a sulfide group instead of a carbonyl group.
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate: Contains additional glycol and propionate groups.
Uniqueness
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
652152-54-0 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxy-5-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-12-10-14(11-15(16(12)19)18(2,3)4)17(20)13-8-6-5-7-9-13/h5-11,19H,1-4H3 |
InChI Key |
NNIIPRQAGJPWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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